![molecular formula C8H15NO B13000875 {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine is a bicyclic amine compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexane-containing alkenyl alcohols, which undergo iodocyclization with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the oxygen atom incorporated into the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine: Similar in structure but with a methyl group attached.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with a hydroxyl group instead of an amine.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: A derivative with an acetate group.
Uniqueness
{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine is unique due to its specific bicyclic structure with an oxygen atom in the ring and an amine group. This combination of features makes it a valuable compound in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-oxabicyclo[2.2.2]octan-4-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6,9H2 |
InChI-Schlüssel |
FFOVFEXQFJSIFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1OC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
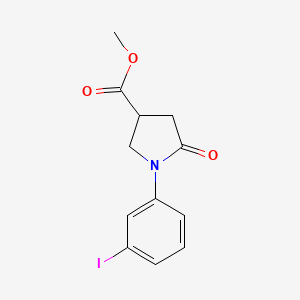
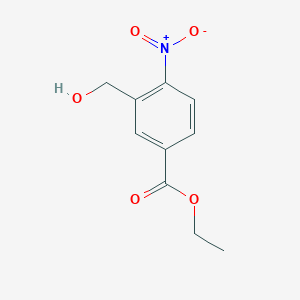


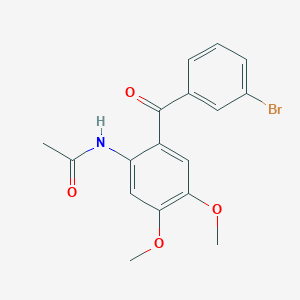


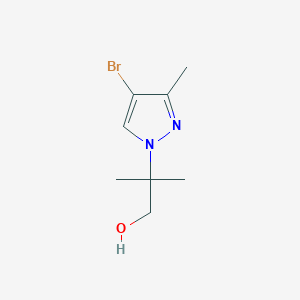
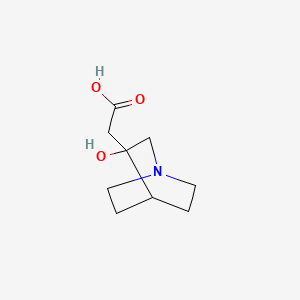



![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
